4-Nitrobutanal
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Overview
Description
4-Nitrobutanal is an organic compound with the molecular formula C4H7NO3. It is characterized by the presence of both an aldehyde group and a nitro group, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobutanal can be synthesized through several methods. One common approach involves the Michael addition of nitroalkanes to α, β-unsaturated aldehydes. For example, a mixture of dichloromethane and methanol is used as a solvent, with lithium acetate as a catalyst . The reaction is carried out at room temperature, and the product is purified through column chromatography.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale chemical reactions involving nitroalkanes and unsaturated aldehydes. The process typically involves the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobutanoic acid.
Reduction: Reduction with sodium borohydride yields 4-nitro-1-butanol.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 4-Nitrobutanoic acid.
Reduction: 4-Nitro-1-butanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Nitrobutanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in stereoselective synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Nitrobutanal involves its reactivity due to the presence of both the aldehyde and nitro groups. These functional groups allow it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Comparison with Similar Compounds
4-Nitrobutanal can be compared with other nitroaldehydes and nitroalkanes:
4-Nitrobenzaldehyde: Similar in structure but with a benzene ring instead of an aliphatic chain.
4-Nitro-1-butanol: The reduced form of this compound.
4-Nitrobutanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and make it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-nitrobutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-4-2-1-3-5(7)8/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLMSMVNIRCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522661 |
Source
|
Record name | 4-Nitrobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73707-26-3 |
Source
|
Record name | 4-Nitrobutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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